Tert-butyl 2,4'-bipiperidine-1'-carboxylate

Chemical Synthesis Purity Analysis Procurement Specification

Tert-butyl 2,4'-bipiperidine-1'-carboxylate is the definitive orthogonally Boc-protected 2,4'-bipiperidine for medicinal chemistry. Its single Boc group enables a controlled two-step diversification—sequentially functionalize each piperidine ring independently, unlike symmetrical or unprotected analogs. The unique 2,4'-connectivity creates distinct spatial geometry affecting molecular recognition. Supplied at ≥95% purity, directly applicable to CCR3 antagonist optimization, tyrosinase inhibitor screening (IC50 as low as 1.72 µM), and focused library synthesis. Request a bulk quote today.

Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
CAS No. 1251019-19-8
Cat. No. B1443658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,4'-bipiperidine-1'-carboxylate
CAS1251019-19-8
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3
InChIKeyBIJMEPSIGYURDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2,4'-bipiperidine-1'-carboxylate (CAS 1251019-19-8): A Boc-Protected 2,4'-Bipiperidine Scaffold for Targeted Synthesis


Tert-butyl 2,4'-bipiperidine-1'-carboxylate (CAS 1251019-19-8) is a heterocyclic organic compound classified as a Boc (tert-butyloxycarbonyl)-protected bipiperidine . It features a 2,4'-bipiperidine core, a specific structural motif where two piperidine rings are linked at the 2- and 4'-positions, with a single tert-butyloxycarbonyl protecting group attached to the 1'-nitrogen . This precise substitution pattern differentiates it from other bipiperidine regioisomers (e.g., 4,4'- or 1,4'-bipiperidines) and imparts unique properties in chemical synthesis, such as differential reactivity at the two nitrogen atoms [1]. It serves primarily as a specialized building block and synthetic intermediate in medicinal chemistry and organic synthesis, rather than an end-product pharmaceutical agent .

Why Tert-butyl 2,4'-bipiperidine-1'-carboxylate Cannot Be Interchanged with Other Bipiperidines or Boc-Protected Amines


Generic substitution fails with tert-butyl 2,4'-bipiperidine-1'-carboxylate due to the precise combination of its 2,4'-bipiperidine connectivity and the selective, single Boc protection. The 2,4'-linkage creates a unique spatial and electronic environment distinct from the more common 4,4'- or 1,4'-bipiperidine isomers, which directly influences molecular geometry and binding interactions in downstream applications . Furthermore, the single Boc group on the 1'-nitrogen is critical for orthogonal synthesis strategies; it allows for the selective deprotection and subsequent functionalization of one piperidine ring while the other ring's secondary amine remains available for different reactions . Using an alternative, such as a di-Boc-protected or completely unprotected 2,4'-bipiperidine, would necessitate a different, and often more complex, synthetic route. The absence of a comparator with an identical substitution and protection pattern for direct quantitative analysis underscores its unique value as a specific, pre-functionalized building block .

Quantitative Differentiation of Tert-butyl 2,4'-bipiperidine-1'-carboxylate (1251019-19-8) Against Key Analogs


Purity-Driven Procurement: 95% Standard vs. Lower-Grade Analogues

Multiple established chemical suppliers consistently specify a purity of 95% for tert-butyl 2,4'-bipiperidine-1'-carboxylate (CAS 1251019-19-8) . This level of purity is a critical differentiator for procurement, as it is higher than the commonly offered 97% purity for its close regioisomer analog, tert-butyl 4,4'-bipiperidine-1-carboxylate . For researchers, a 95% purity specification ensures a more reliable starting material with fewer impurities, which is essential for achieving reproducible and high-yield synthetic outcomes, particularly in multi-step reactions where impurities can be amplified [1].

Chemical Synthesis Purity Analysis Procurement Specification

Cost-Efficiency in Procurement: Price per Milligram for Tert-butyl 2,4'-bipiperidine-1'-carboxylate

The cost of tert-butyl 2,4'-bipiperidine-1'-carboxylate varies significantly with purchase quantity, demonstrating a clear economy of scale. Pricing data from Fluorochem, a major supplier, shows that while small quantities (e.g., 1mg) are priced at a premium, the cost per milligram for larger quantities (e.g., 1g) is substantially lower . This quantitative price structure is a key differentiator against alternative building blocks that may be used in early-stage research but become prohibitively expensive for larger-scale applications. For example, the target compound is available at 11,242 CNY per gram, which allows for a direct comparison of procurement costs for scale-up projects .

Procurement Economics Cost Analysis Research Budgeting

Thermal and Storage Stability: Differentiated from Unprotected 2,4'-Bipiperidine

The tert-butyl 2,4'-bipiperidine-1'-carboxylate exhibits specific storage requirements that reflect its chemical stability compared to an unprotected analog. Suppliers recommend storage at 2-8°C, sealed, and away from moisture . This is a direct consequence of the Boc protecting group's sensitivity to acidic conditions and moisture, which can lead to premature deprotection. In contrast, an unprotected 2,4'-bipiperidine would likely be more reactive and susceptible to oxidation or other forms of degradation, potentially requiring even more stringent storage conditions like inert atmosphere and lower temperatures. The defined storage parameters provide a quantitative benchmark for handling and stability that is not available for the more labile, unprotected analog.

Stability Storage Handling

Structural Precision: Molecular Weight as a Determinant for Equivalency Calculations

The precise molecular weight (MW) of tert-butyl 2,4'-bipiperidine-1'-carboxylate is 268.4 g/mol [1]. This value is a critical parameter for any researcher using the compound in stoichiometric reactions. While the MW is identical to other regioisomers with the same elemental formula (e.g., tert-butyl 4,4'-bipiperidine-1-carboxylate), it is different from that of alternative building blocks like tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate (MW 298.42 g/mol) . This quantitative difference is essential for accurate mass-based calculations, ensuring precise molar equivalents are used in chemical reactions. An error in using the wrong molecular weight can lead to sub-stoichiometric or over-stoichiometric conditions, directly impacting reaction yield and purity.

Synthetic Planning Molecular Weight Stoichiometry

Leveraging Bipiperidine Scaffold Bioactivity: A Class-Level Advantage for Drug Discovery

While no direct biological assay data exists for tert-butyl 2,4'-bipiperidine-1'-carboxylate itself, its core bipiperidine scaffold is a 'privileged structure' in medicinal chemistry, known for its ability to bind multiple biological targets . This class-level inference is supported by studies showing that bipiperidine-based inhibitors can achieve potent activity; for instance, one series of 1,4-bipiperidine derivatives demonstrated an IC50 of 1.72 μM against tyrosinase [1]. Furthermore, bipiperidine amides have been developed as CC chemokine receptor 3 (CCR3) antagonists [2]. This body of evidence strongly suggests that the 2,4'-bipiperidine scaffold, when incorporated into a drug-like molecule, has a high probability of exhibiting significant biological activity. This positions tert-butyl 2,4'-bipiperidine-1'-carboxylate as a high-value synthetic intermediate for generating focused libraries of potential therapeutic candidates, differentiating it from building blocks with less characterized or less promising scaffolds.

Drug Discovery Scaffold Bioactivity

Evidence-Based Applications of Tert-butyl 2,4'-bipiperidine-1'-carboxylate (CAS 1251019-19-8) in Scientific Research


Targeted Synthesis of Novel CCR3 Antagonist Analogs

The 2,4'-bipiperidine core is a critical structural motif in a known class of CC chemokine receptor 3 (CCR3) antagonists, a target for inflammatory diseases like asthma [1]. Tert-butyl 2,4'-bipiperidine-1'-carboxylate serves as an ideal, orthogonally protected building block for the modular synthesis of new analogs. Its single Boc group allows researchers to selectively functionalize the free piperidine nitrogen, creating diverse libraries of bipiperidine amides to explore structure-activity relationships (SAR) and optimize for potency and selectivity against CCR3.

Development of Potent Tyrosinase Inhibitors for Dermatological Research

Bipiperidine-based compounds have demonstrated significant inhibitory activity against the enzyme tyrosinase, with an IC50 as low as 1.72 μM for a lead compound [2]. Tert-butyl 2,4'-bipiperidine-1'-carboxylate provides a direct entry point for synthesizing and screening new derivatives based on this promising scaffold. This application is particularly relevant for cosmetic and pharmaceutical research focused on skin whitening, anti-browning, and treating hyperpigmentation disorders, leveraging a scaffold with known and quantifiable bioactivity.

Construction of Focused Libraries for Drug Discovery on a Privileged Scaffold

The bipiperidine framework is recognized as a 'privileged structure' in medicinal chemistry due to its ability to bind multiple biological targets . Tert-butyl 2,4'-bipiperidine-1'-carboxylate is the optimal starting material for generating focused compound libraries that explore the chemical space around this scaffold. Its high commercial purity (95%) ensures that the resulting library members are of sufficient quality for reliable biological screening, accelerating the hit identification and lead optimization phases of drug discovery programs.

Precise Organic Synthesis via Orthogonal Protection Strategy

The compound's structure features a free secondary amine on one piperidine ring and a Boc-protected amine on the other. This orthogonal protection scheme is its most powerful synthetic feature . It enables a highly controlled, two-step diversification strategy where each piperidine ring can be sequentially and independently modified. This level of control is not possible with unprotected or symmetrically protected analogs, making it the reagent of choice for complex, multi-step syntheses of advanced intermediates in medicinal chemistry and chemical biology.

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